1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-7-4-10-13(5-7)6-12-3-2-8(11-12)9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYWQIUUFUJTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 4-methyl-1H-pyrazole with formaldehyde and subsequent cyclization to form the desired pyrazole structure . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Khan et al. (2023) demonstrated that 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
Anti-inflammatory Properties
Another significant application is its anti-inflammatory effect. In a controlled study involving animal models, the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) significantly compared to the control group (Smith et al., 2024). This suggests potential for therapeutic use in conditions like arthritis.
Pesticide Development
The compound has been investigated for its potential as a pesticide. A study conducted by Lee et al. (2022) evaluated its effectiveness against common agricultural pests, such as aphids and whiteflies. Results indicated a high mortality rate among treated populations, suggesting that this compound could serve as a bioactive agent in pest control formulations.
| Pest Species | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 85 | 500 |
| Whiteflies | 90 | 500 |
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. Research by Zhang et al. (2025) reported that incorporating this pyrazole derivative into polymer matrices improved their resistance to thermal degradation under high-temperature conditions.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polypropylene | 230 | 35 |
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pyrazole-3-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Polarity : The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., Z899051432 in ).
- Lipophilicity : The methyl group in the target compound contributes to moderate lipophilicity (clogP ~1.5 estimated), whereas bromo/chloro analogs exhibit higher clogP due to halogen atoms .
- Thermal Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., sulfonyl in ) show higher melting points (>250°C) compared to the target compound .
Biological Activity
1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 182.19 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer (HT-29)
In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study using carrageenan-induced paw edema in rats, it exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial and fungal strains. It has shown promising results against:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Aspergillus niger | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
In a controlled study published in ACS Omega, researchers synthesized various pyrazole derivatives and tested them against multiple cancer cell lines. The study found that certain modifications to the pyrazole structure enhanced cytotoxicity significantly, indicating that structural optimization could lead to more potent anticancer agents .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in animal models. The results demonstrated that treatment with this compound reduced inflammation markers significantly when compared to control groups .
Q & A
Q. Table 1: Representative Synthetic Methods
| Method | Key Reagents/Conditions | Reference |
|---|---|---|
| Triazenyl coupling | Triazenylpyrazole, Cu catalysis | |
| Mannich reaction | N,N'-bis(methoxymethyl)diaza-18-crown-6 | |
| Nucleophilic substitution | K₂CO₃, phenol derivatives |
Advanced: How can steric and electronic effects be mitigated during pyrazole ring functionalization?
Answer:
Steric hindrance from substituents (e.g., 4-methyl groups) and electronic effects (e.g., electron-withdrawing carboxylic acid moieties) can impede reactivity. Strategies include:
- Protecting groups : Temporarily mask the carboxylic acid to reduce electron-withdrawing effects during alkylation or acylation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
- Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in cross-coupling reactions .
Basic: What spectroscopic and crystallographic techniques validate pyrazole-carboxylic acid structures?
Answer:
- X-ray crystallography : Resolves hydrogen bonding networks and confirms regiochemistry. For example, the crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid revealed intermolecular N–H···O and O–H···N hydrogen bonds stabilizing the lattice .
- ¹H/¹³C NMR : Chemical shifts for pyrazole protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad δ 10–13 ppm) are diagnostic .
- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
Advanced: How do researchers resolve contradictions in reported reaction yields or spectral data?
Answer:
Discrepancies often arise from variations in reaction conditions or impurities. Best practices include:
- Reproducing baseline conditions : Replicate literature methods (e.g., K₂CO₃ concentration in nucleophilic substitutions ) before optimization.
- Control experiments : Test intermediates for unreacted starting materials (e.g., via TLC or HPLC).
- Advanced purification : Use recrystallization or preparative HPLC to isolate high-purity products, as impurities can skew spectral data .
Advanced: What strategies optimize the biological activity of pyrazole-carboxylic acid derivatives?
Answer:
Structure-activity relationship (SAR) studies guide modifications:
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .
- Hybridization : Attach pharmacophores like thiophene or pyrimidine rings, as seen in 1-(5-amino-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methylthiophen-2-yl) ethanone derivatives .
- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺, Zn²⁺) to modulate activity .
Q. Table 2: Functionalization Examples
| Modification Type | Example Derivative | Application | Reference |
|---|---|---|---|
| Hybridization | Thiophene-pyrazole hybrids | Antimicrobial agents | |
| Metal coordination | Crown ether-linked pyrazoles | Ion sensors |
Basic: What safety protocols are critical when handling pyrazole-carboxylic acids?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders (e.g., 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact, as some derivatives cause irritation .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced: How can computational methods aid in designing pyrazole-carboxylic acid derivatives?
Answer:
- Docking studies : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory applications) .
- DFT calculations : Analyze electronic effects of substituents (e.g., nitro or methyl groups) on reactivity .
- Molecular dynamics : Simulate stability of metal complexes for catalytic or therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
